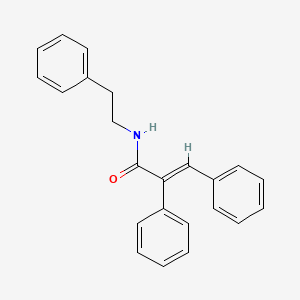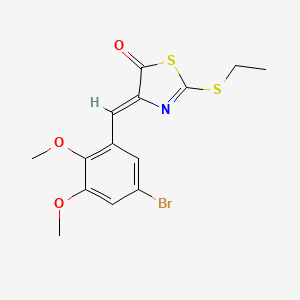![molecular formula C15H16ClNO2S2 B5184637 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5184637.png)
4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide, also known as CMETB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. CMETB is a sulfonamide derivative that contains a chloro group and a thioether functional group.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis and the disruption of cellular metabolism. 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often disrupted in cancer cells.
Biochemical and Physiological Effects
4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in bacterial cell wall synthesis, including D-alanine:D-alanine ligase and UDP-N-acetylglucosamine 1-carboxyvinyltransferase. 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, which can lead to the inhibition of cancer cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide in lab experiments include its potent antimicrobial and anticancer activity, as well as its relatively simple synthesis method. However, the limitations of using 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide. One potential direction is the development of novel 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide derivatives with improved potency and selectivity against bacterial and cancer cells. Another direction is the investigation of the potential use of 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide in agriculture, as it has been shown to exhibit herbicidal activity against various weed species. Additionally, further studies are needed to fully understand the mechanism of action of 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide and its potential applications in various fields.
Métodos De Síntesis
The synthesis of 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methylphenylthioethylamine in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide as a white solid.
Aplicaciones Científicas De Investigación
4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
4-chloro-N-[2-(4-methylphenyl)sulfanylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S2/c1-12-2-6-14(7-3-12)20-11-10-17-21(18,19)15-8-4-13(16)5-9-15/h2-9,17H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVGXOMUVCZTAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{6-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3-pyridazinyl}azepane](/img/structure/B5184560.png)

![N-{2,2,2-trichloro-1-[(4-methylphenyl)amino]ethyl}-2-thiophenecarboxamide](/img/structure/B5184582.png)
![3-({4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5184590.png)
![N-[1-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-4-phenylbutanamide](/img/structure/B5184595.png)
![N-[4-(2-fluorophenoxy)phenyl]-1-[3-(methylthio)propyl]-4-piperidinecarboxamide](/img/structure/B5184596.png)
![5-cyclopentyl-3-(2,4-dichlorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5184613.png)

![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-(2-phenylethyl)piperidine](/img/structure/B5184630.png)
![5-(2-thienyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5184638.png)
![methyl 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5184646.png)

![4-[2-chloro-5-(trifluoromethyl)phenyl]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5184659.png)